molecular formula C9H12O3 B1607230 Furfuryl butyrate CAS No. 623-21-2

Furfuryl butyrate

Cat. No.: B1607230
CAS No.: 623-21-2
M. Wt: 168.19 g/mol
InChI Key: IXISGRHWGVGCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furfuryl butyrate, also known as butanoic acid, 2-furanylmethyl ester, is an organic compound with the molecular formula C₉H₁₂O₃. It is an ester formed from the reaction of furfuryl alcohol and butyric acid. This compound is known for its pleasant fruity aroma and is commonly used in the flavor and fragrance industry .

Mechanism of Action

Target of Action

Furfuryl butyrate, also known as butanoic acid, 2-furanylmethyl ester , is primarily used as a flavoring agent . Its primary targets are the olfactory receptors in the nasal cavity, which are responsible for the sense of smell. When inhaled, this compound interacts with these receptors, producing a fruity odor sensation .

Mode of Action

The interaction of this compound with its targets involves a biochemical signaling process. When the compound binds to the olfactory receptors, it triggers a signal transduction pathway. This pathway leads to the generation of a nerve impulse that is transmitted to the brain, resulting in the perception of a fruity smell .

Biochemical Pathways

This compound is derived from furfural, a compound that can be selectively converted into various fuels and high-value compounds due to its highly functionalized molecular structure . Furfural can be transformed into furfuryl alcohol through catalytic hydrogenation . The biochemical pathways involved in these transformations are complex and involve various catalysts and reaction conditions .

Pharmacokinetics

The compound’s bioavailability would be influenced by these processes, as well as factors such as its concentration and the duration of exposure .

Result of Action

The primary result of this compound’s action is the generation of a fruity smell sensation. On a molecular level, this involves the activation of olfactory receptors and the initiation of a nerve impulse. On a cellular level, it involves the transmission of this impulse to the brain, where it is interpreted as a specific smell .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other odorous compounds can affect the perception of its smell. Additionally, factors such as temperature and pH could potentially affect its stability and volatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furfuryl butyrate can be synthesized through esterification, where furfuryl alcohol reacts with butyric acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:

Furfuryl alcohol+Butyric acidH2SO4Furfuryl butyrate+Water\text{Furfuryl alcohol} + \text{Butyric acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Furfuryl alcohol+Butyric acidH2​SO4​​Furfuryl butyrate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts like ion-exchange resins can also be employed to facilitate the esterification process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including furfural and butyric acid derivatives.

    Reduction: Reduction of this compound can yield furfuryl alcohol and butyric acid.

    Substitution: The ester group in this compound can be substituted by nucleophiles, leading to the formation of different esters and alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Furfuryl butyrate has diverse applications in scientific research:

Comparison with Similar Compounds

    Furfuryl acetate: Another ester with a fruity aroma, used in flavors and fragrances.

    Furfuryl propionate: Similar in structure but with a different acid component, leading to variations in aroma and reactivity.

    Furfuryl alcohol: The alcohol precursor to furfuryl butyrate, used in the synthesis of various esters.

Uniqueness: this compound is unique due to its specific combination of furfuryl alcohol and butyric acid, resulting in a distinct fruity aroma that is highly valued in the flavor and fragrance industry. Its reactivity and applications in various fields further distinguish it from other similar compounds .

Properties

IUPAC Name

furan-2-ylmethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h3,5-6H,2,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXISGRHWGVGCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211357
Record name Furfuryl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Oily liquid, green butyric rancid odour
Record name Furfuryl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/717/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

129.00 to 130.00 °C. @ 52.00 mm Hg
Record name 2-Furanylmethyl butanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037729
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, miscible (in ethanol)
Record name Furfuryl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/717/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.051-1.057
Record name Furfuryl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/717/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

623-21-2
Record name Furfuryl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furfuryl butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FURFURYL BUTYRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furfuryl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furfuryl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.800
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Furanylmethyl butanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037729
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furfuryl butyrate
Reactant of Route 2
Reactant of Route 2
Furfuryl butyrate
Reactant of Route 3
Reactant of Route 3
Furfuryl butyrate
Reactant of Route 4
Reactant of Route 4
Furfuryl butyrate
Reactant of Route 5
Reactant of Route 5
Furfuryl butyrate
Reactant of Route 6
Reactant of Route 6
Furfuryl butyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.